molecular formula C16H12O2 B12886437 Ethanone, 1-(2-phenyl-5-benzofuranyl)- CAS No. 121045-41-8

Ethanone, 1-(2-phenyl-5-benzofuranyl)-

Cat. No.: B12886437
CAS No.: 121045-41-8
M. Wt: 236.26 g/mol
InChI Key: NGCOHFYXQBVSSN-UHFFFAOYSA-N
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Description

1-(2-Phenyl-5-benzofuranyl)ethanone is a benzofuran-derived ketone characterized by a phenyl substituent at the 2-position of the benzofuran ring and an acetyl group (-COCH₃) at the 5-position. Benzofuran-based ethanones are of interest in medicinal chemistry due to their bioactivity, such as antimicrobial or anti-inflammatory effects, and their utility as intermediates in organic synthesis .

Properties

CAS No.

121045-41-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1-(2-phenyl-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C16H12O2/c1-11(17)13-7-8-15-14(9-13)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

NGCOHFYXQBVSSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylbenzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the use of 2,4-dihydroxy-5-iodoacetophenone, which undergoes a reaction with phenylacetylene in the presence of palladium chloride (PdCl2), triphenylphosphine (PPh3), copper iodide (CuI), and potassium carbonate (K2CO3) in a dimethylformamide (DMF)-water mixture under an argon atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction enables the formation of α,β-unsaturated ketones (chalcones) through base-catalyzed condensation with aromatic aldehydes. For example:

  • Reaction : 1-(2-phenyl-5-benzofuranyl)ethanone + cinnamaldehyde → 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-5-phenylpenta-2,4-dien-1-one (2 ) .

  • Conditions : Ethanol, 10% NaOH, room temperature (30 min).

  • Yield : 78% after recrystallization .

SubstrateProductConditionsYield
CinnamaldehydeChalcone derivativeNaOH/EtOH, RT, 30 min78%
4-Chlorobenzaldehyde4-Chloro-substituted chalconeSimilar conditions72%

This reaction is critical for synthesizing bioactive chalcones with demonstrated antimicrobial activity .

Nucleophilic Acyl Substitution

The ketone undergoes substitution reactions with nucleophiles like amines and alcohols:

  • Esterification : Reacting with substituted benzoic acids (e.g., 4-nitrobenzoic acid) in DMF yields benzofuranyl esters (4a–e ) .

    • Conditions : DMF, K₂CO₃, RT, 2 hrs.

    • Example Product : 2-(1-Benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate (4a ), IR: ν(C=O) 1725 cm⁻¹ .

  • Amidation : Thioamide derivatives form via Willgerodt–Kindler reaction using sulfur and N-ethylpiperazine .

    • Conditions : K₂CO₃/glycerol, 80°C.

    • Key Intermediate : Thioamide 3 (δ: 2.24–2.51 ppm in ¹H-NMR) .

Enamine and Hydrazone Formation

The carbonyl group reacts with nitrogen nucleophiles:

  • Enaminone Synthesis : Reaction with DMFDMA yields enaminone 4 , which cyclizes with piperidine to form pyridine derivatives (5 ) .

    • Conditions : EtOH, reflux.

    • Characterization : ¹H-NMR signals at δ 1.62 ppm (six protons) and δ 3.36 ppm (four protons) .

  • Hydrazone Derivatives : Condensation with phenylhydrazine forms pyrazoline hybrids (7 ) .

    • Conditions : EtOH, reflux (4 hrs).

    • Yield : 70–85% after crystallization .

Reduction and Oxidation

  • Reduction : The ketone can be reduced to secondary alcohol using NaBH₄ or LiAlH₄ (hypothetical pathway inferred from analogous benzofuran systems).

  • Oxidation : Limited direct data, but benzofuran rings are susceptible to electrophilic substitution (e.g., bromination at activated positions) .

Heterocyclic Ring Formation

Reactions with malononitrile or ethyl cyanoacetate yield fused pyridine derivatives:

  • Example : Reaction with malononitrile and NH₄OAc forms 2-amino-6-benzofuranylpyridine-3-carbonitrile (5 ) .

    • Conditions : Fusion at 100°C (1 hr).

    • Yield : 65% .

Halogenation and Functionalization

  • Bromination : NBS-mediated bromination at the α-position of the ketone generates 2-bromoethanone derivatives (3 ) .

    • Conditions : NBS, petroleum ether/MeOH, 60°C (2 hrs).

    • Application : Intermediate for cross-coupling reactions .

Structural Insights Influencing Reactivity

  • The rigid benzofuran core restricts conformational flexibility, directing electrophilic attacks to the 5- and 6-positions .

  • The electron-withdrawing ketone activates the α-carbon for nucleophilic additions and condensations .

Scientific Research Applications

Medicinal Chemistry Applications

Ethanone derivatives, including 1-(2-phenyl-5-benzofuranyl)-, have been extensively studied for their biological activities. The following table summarizes key findings related to their medicinal applications:

Study Compound Activity Findings
Benzofuran derivativesAnticancerShowed significant activity against ovarian cancer cell line A2780.
Benzofuran derivativesAntibacterialDemonstrated strong antibacterial properties.
StyrylpyronesAnti-biofilmEvaluated against Pseudomonas aeruginosa; showed promising results.
Various ethanonesAnxiolyticSynthesis of novel ethanones demonstrated anxiolytic effects in preclinical studies.

Case Studies

  • Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their anticancer properties. One study highlighted the effectiveness of these compounds in inhibiting the growth of human ovarian cancer cells, indicating their potential as therapeutic agents in oncology .
  • Antibacterial Properties : Research has shown that certain benzofuran derivatives exhibit significant antibacterial activity against various strains, suggesting potential applications in developing new antibiotics .
  • Biofilm Inhibition : The anti-biofilm properties of benzofuran derivatives were assessed, revealing their capability to inhibit biofilm formation by Pseudomonas aeruginosa, which is crucial for treating chronic infections .

Organic Synthesis Applications

Ethanone, 1-(2-phenyl-5-benzofuranyl)- can serve as an intermediate in organic synthesis. Its structural features allow for various modifications leading to the development of new compounds with enhanced properties.

Synthesis Techniques

Several synthetic methodologies have been developed to create derivatives of ethanone:

  • Microwave-Assisted Synthesis : This technique has been utilized to enhance reaction rates and yields when synthesizing benzofuran derivatives .
  • Condensation Reactions : Condensation reactions involving ethanone derivatives have been explored to produce complex molecular architectures with potential biological activities .

Material Science Applications

The unique chemical structure of ethanone derivatives allows for applications beyond medicinal chemistry:

  • Polymer Chemistry : Compounds like ethanone can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : The chromophoric nature of benzofuran structures lends them to applications in dye synthesis and pigment formulation.

Mechanism of Action

The mechanism of action of 1-(2-Phenylbenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that include binding to enzymes or receptors, leading to changes in cellular processes. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity: Phenyl vs. Electron-Withdrawing Groups: Chlorine (in ) and nitro groups (in ) enhance electrophilicity, making these compounds reactive in SNAr (nucleophilic aromatic substitution) reactions. Hydroxy/Methoxy Groups: Polar substituents like hydroxy () or methoxy () improve solubility and hydrogen-bonding capacity, which is critical for biological activity.
  • Biological Implications: Methoxy and hydroxy derivatives () are often prioritized in drug discovery due to their balance of solubility and membrane permeability.

Biological Activity

Ethanone, 1-(2-phenyl-5-benzofuranyl)-, also known as 1-(2-phenylbenzofuran-5-yl)ethanone, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

Ethanone, 1-(2-phenyl-5-benzofuranyl)- has a molecular formula of C15H12OC_{15}H_{12}O and a molecular weight of approximately 224.26 g/mol. Its structure features a benzofuran moiety attached to a phenyl group, which contributes to its reactivity and biological properties. The compound's structural uniqueness places it within a class of compounds known for diverse biological activities, including anticancer and anti-inflammatory effects.

The biological activity of Ethanone, 1-(2-phenyl-5-benzofuranyl)- is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that benzofuran derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, studies have shown that certain derivatives of benzofuran effectively inhibit cancer cell proliferation by targeting enzymes involved in cell cycle regulation .

Anticancer Properties

Several studies have demonstrated the anticancer potential of benzofuran derivatives, including Ethanone, 1-(2-phenyl-5-benzofuranyl)-. For example:

  • Apoptosis Induction : Research has indicated that benzofuran compounds can induce apoptosis in leukemia cell lines such as K562 and MOLT-4. The most potent derivatives showed IC50 values as low as 0.1 mM against these cell lines while exhibiting minimal toxicity towards normal cells .
  • Selective Toxicity : In comparative studies, certain benzofuran derivatives exhibited selective toxicity towards cancer cells without affecting non-cancerous cells, indicating their potential as targeted therapeutic agents .

Anti-inflammatory Effects

Ethanone derivatives have also been linked to anti-inflammatory activities. The presence of specific functional groups within the benzofuran structure enhances the compound's ability to modulate inflammatory pathways. This property is crucial for developing new anti-inflammatory medications that could mitigate chronic inflammation-related diseases .

Case Studies and Research Findings

A variety of studies have explored the biological activities of Ethanone and its derivatives:

StudyFindings
Benzofuranyl Esters Demonstrated antimicrobial and antioxidant activities; the derivatives were synthesized and tested for efficacy against various pathogens .
New Derivatives Synthesis A study synthesized nine new benzofuran derivatives based on a lead compound showing significant anticancer activity; modifications enhanced selectivity towards cancer cells .
Functional Group Influence Research highlighted how specific functional groups within the benzofuran structure can alter biological activity, impacting absorption and therapeutic efficacy .

Applications in Medicinal Chemistry

Ethanone, 1-(2-phenyl-5-benzofuranyl)- serves as a valuable building block in the synthesis of more complex bioactive molecules. Its applications span across various fields:

  • Pharmaceutical Development : The compound is utilized in developing new drugs targeting cancer and inflammatory diseases.
  • Research Tool : It is employed in studies investigating the mechanisms of action of benzofuran compounds and their interactions with biomolecules .

Q & A

Q. What are the recommended synthetic methodologies for preparing Ethanone, 1-(2-phenyl-5-benzofuranyl)-, and how can reaction yields be optimized?

Synthesis often involves constructing the benzofuran core followed by functionalization. A cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated for structurally related benzofuran derivatives, can be adapted . Key steps include:

  • Using NaH in THF for deprotonation and cyclization .
  • Optimizing reaction temperature (e.g., 0°C for sensitive intermediates) to minimize side reactions .
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound.
    Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents like benzyloxy-protected phenols .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the benzofuran ring and confirm acetyl group placement. For example, a singlet near δ 2.6 ppm (¹H) corresponds to the ethanone methyl group .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbonyl (C=O) stretch .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₂O₂) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as shown in analogous pyrazole-ethanone structures .

Q. What safety protocols should be followed given limited toxicological data?

  • Exposure Control : Use fume hoods, gloves, and safety goggles to avoid inhalation or skin contact, as recommended for structurally similar ethanones .
  • Waste Disposal : Treat as hazardous organic waste due to potential mutagenicity observed in nitro-substituted analogs .
  • Storage : Keep in a cool, ventilated area away from oxidizers, per safety guidelines for acetylated heterocycles .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, trimethoxyphenyl-substituted benzofurans show affinity for tubulin .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

Q. How should researchers resolve contradictions in reported toxicity data?

  • Case Example : While some safety sheets classify the compound as non-hazardous , nitro-substituted analogs exhibit mutagenicity in Ames tests .
  • Methodology :
    • Conduct tiered toxicity assays: Start with in silico predictions (e.g., PROTOX), then proceed to in vitro assays (e.g., micronucleus test) .
    • Compare results with structurally similar compounds (e.g., 5-acetyl-8-hydroxyquinoline, LD₅₀ = 500 mg/kg) to establish a toxicity profile .

Q. What strategies enhance the compound’s stability under experimental conditions?

  • Photostability : Protect from UV light using amber glassware, as benzofuran derivatives are prone to photooxidation .
  • Thermal Stability : Store at –20°C to prevent decomposition; DSC/TGA analysis can identify degradation temperatures .
  • Chemical Stability : Avoid strong acids/bases that may hydrolyze the acetyl group. Buffered solutions (pH 6–8) are recommended .

Q. How can structure-activity relationships (SAR) guide medicinal chemistry applications?

  • Key Modifications :
    • Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance cytotoxicity, as seen in related dihydropyrazole-ethanones .
    • Replace the phenyl group with heteroaromatics (e.g., thiophene) to modulate solubility .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7) and compare IC₅₀ values with controls like doxorubicin .

Methodological Notes

  • Data Sources : Relied on peer-reviewed journals (e.g., Journal of Organic Chemistry), NIST databases, and regulatory reports (EPA DSSTox) .
  • Synthesis Protocols : Detailed experimental sections from theses and articles were prioritized for reproducibility .

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